5-Chloro-2,3-dihydro-1H-indene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-dihydro-1H-indene-1-thiol: is an organic compound with the molecular formula C9H9ClS It is a derivative of indene, featuring a chlorine atom and a thiol group attached to the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminum Chloride: These starting materials react in the presence of aluminum chloride (AlCl3) to form 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The resulting compound is then reduced using sodium borohydride (NaBH4) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dechlorinated compounds, modified thiol derivatives.
Substitution: Various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3-dihydro-1H-indene-1-thiol involves its interaction with various molecular targets:
Molecular Targets: The thiol group can interact with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect cellular signaling pathways by modifying the redox state of cells or by binding to specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane: A parent compound with a similar structure but lacking the chlorine and thiol groups.
5-Chloro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-thiol.
2,3-Dihydro-1H-indene-1-thiol: A similar compound without the chlorine atom
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C9H9ClS |
---|---|
Molekulargewicht |
184.69 g/mol |
IUPAC-Name |
5-chloro-2,3-dihydro-1H-indene-1-thiol |
InChI |
InChI=1S/C9H9ClS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 |
InChI-Schlüssel |
PKLUFRBVSDDDOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1S)C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.